molecular formula C27H33N3O7 B8486110 tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate

tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate

Cat. No.: B8486110
M. Wt: 511.6 g/mol
InChI Key: FGMCVYZKHXHMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate is a complex organic compound that features a chromenone core, morpholine groups, and a dihydropyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate typically involves multi-step organic synthesis. The key steps include:

    Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Introduction of Morpholine Groups: Morpholine can be introduced via nucleophilic substitution reactions, where the chromenone intermediate reacts with morpholine in the presence of a base.

    Formation of the Dihydropyrrole Moiety: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, under conditions that promote the formation of the dihydropyrrole ring.

    Final Coupling and Protection: The final step involves coupling the chromenone-morpholine intermediate with the dihydropyrrole precursor, followed by protection of the carboxylate group using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the chromenone core can lead to the formation of dihydrochromenone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, this compound may be used to study the interactions of chromenone derivatives with biological targets, such as enzymes or receptors.

Medicine

The unique structural features of this compound make it a potential candidate for drug development, particularly for targeting specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. The chromenone core may interact with the active site of enzymes, while the morpholine groups could enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Chromenone Derivatives: Compounds such as coumarins and flavonoids share the chromenone core.

    Morpholine Derivatives: Compounds like morpholine-4-carboxamide and morpholine-4-sulfonamide have similar morpholine groups.

    Dihydropyrrole Derivatives: Compounds such as pyrrolidines and pyrroles share the dihydropyrrole moiety.

Uniqueness

The uniqueness of tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate lies in its combination of these three distinct structural features, which may impart unique biological activities and chemical reactivity not observed in simpler analogs.

Properties

Molecular Formula

C27H33N3O7

Molecular Weight

511.6 g/mol

IUPAC Name

tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C27H33N3O7/c1-27(2,3)37-26(33)30-6-4-5-21(30)19-15-18(25(32)29-9-13-35-14-10-29)16-20-22(31)17-23(36-24(19)20)28-7-11-34-12-8-28/h4-5,15-17,21H,6-14H2,1-3H3

InChI Key

FGMCVYZKHXHMLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1C2=CC(=CC3=C2OC(=CC3=O)N4CCOCC4)C(=O)N5CCOCC5

Origin of Product

United States

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